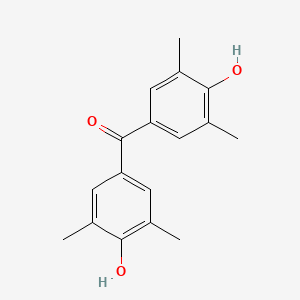

Bis(4-hydroxy-3,5-dimethylphenyl)methanone

Description

Contextualization within Benzophenone (B1666685) Derivatives and Related Phenolic Compounds

Benzophenone and its derivatives are a well-established class of compounds in polymer chemistry, primarily known for their use as photoinitiators in ultraviolet (UV) curing processes. However, the incorporation of benzophenone moieties into the polymer backbone, as is the case with Bis(4-hydroxy-3,5-dimethylphenyl)methanone, imparts distinct properties. Unlike their role as additives, when integrated into the main chain, they contribute to the thermal and mechanical integrity of the resulting polymer.

Phenolic compounds, particularly bisphenols, are fundamental building blocks for a wide array of polymers. tandfonline.com The most famous example, Bisphenol A (BPA), has been a cornerstone of the polycarbonate and epoxy resin industries for decades. mordorintelligence.com However, concerns over the potential health effects of BPA have driven research towards alternatives. This has led to the exploration of other bisphenol structures, including those with modifications to the bridging group or the phenolic rings. This compound falls into this category of next-generation monomers, where the strategic placement of methyl groups on the phenyl rings is a key design feature.

Significance of the Bisphenol Structure in Polymer Chemistry Research

The bisphenol structure, characterized by two hydroxyphenyl functionalities, is crucial for step-growth polymerization, enabling the formation of long-chain polymers like polyesters, polyethers, and polycarbonates. The nature of the bridging unit between the two phenyl rings significantly influences the properties of the resulting polymer, affecting its rigidity, thermal stability, and solubility.

The "bisphenol" in this compound is distinguished by two key features: the ketone bridge and the tetramethyl substitution. The ketone group introduces a degree of rigidity and polarity to the polymer backbone, contributing to strong intermolecular interactions and, consequently, high thermal stability. The four methyl groups, positioned ortho to the hydroxyl groups, create steric hindrance. This steric bulk restricts the rotation of the polymer chains, leading to a higher glass transition temperature (Tg) and improved mechanical strength compared to polymers derived from non-substituted bisphenols. ijche.com Furthermore, the presence of these methyl groups can disrupt chain packing, which can enhance the solubility of the resulting polymers in organic solvents, a desirable trait for processing. ijche.comijche.com

Research on copolymers of tetramethylbisphenol A (TMBPA) and BPA has demonstrated that increasing the TMBPA content leads to a significant increase in the glass transition temperature and the elastic modulus of the resulting polycarbonates. acs.orgresearchgate.net This underscores the profound impact of the tetramethyl-substituted bisphenol structure on polymer properties.

Overview of Current and Emerging Research Trajectories

Current research involving this compound and related sterically hindered bisphenols is largely focused on their application in high-performance thermoplastics. The primary polymerization route explored is nucleophilic aromatic substitution, where the bisphenol is reacted with activated dihalides to produce poly(aryl ether ketone)s (PAEKs). researchgate.netresearchgate.net PAEKs are a family of semi-crystalline thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for demanding applications in aerospace, automotive, and medical industries. nih.govresearchgate.net

Emerging research trajectories are aimed at fine-tuning the properties of these polymers by:

Copolymerization: Introducing other bisphenol or dihalide monomers to create copolymers with a tailored balance of properties such as processability, toughness, and cost. google.com

Functionalization: Modifying the polymer backbone or side chains to introduce specific functionalities, such as sulfonation to create proton-exchange membranes for fuel cells or incorporating flame-retardant moieties. researchgate.net

Bio-based Monomers: Exploring the synthesis of sterically hindered bisphenols from renewable resources to develop more sustainable high-performance polymers. rsc.org

Advanced Composites: Utilizing these high-performance polymers as matrices for fiber-reinforced composites to create lightweight materials with exceptional strength and stiffness for structural applications.

The development of new monomers like this compound is a critical driver of innovation in advanced materials. The unique combination of a rigid ketone bridge and sterically hindering methyl groups offers a powerful tool for polymer chemists to design next-generation materials with superior performance characteristics, addressing the evolving demands of modern technology.

Structure

3D Structure

Properties

IUPAC Name |

bis(4-hydroxy-3,5-dimethylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-9-5-13(6-10(2)15(9)18)17(20)14-7-11(3)16(19)12(4)8-14/h5-8,18-19H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAPUVVSOVJCJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C(=O)C2=CC(=C(C(=C2)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347446 | |

| Record name | Bis(4-hydroxy-3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92005-15-7 | |

| Record name | Bis(4-hydroxy-3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-hydroxy-3,5-dimethylphenyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Direct Synthesis of Bis(4-hydroxy-3,5-dimethylphenyl)methanone

The direct synthesis of the target compound can be approached through several established chemical transformations, primarily involving rearrangement and condensation reactions.

The Fries rearrangement is a well-established method for the synthesis of hydroxy aryl ketones from phenolic esters. wikipedia.orgsigmaaldrich.combyjus.com This reaction typically involves the rearrangement of an acyl group from a phenolic ester to the aryl ring, catalyzed by Lewis acids such as aluminum chloride (AlCl₃). wikipedia.orgorganic-chemistry.org The reaction is selective for the ortho and para positions, with the product distribution being influenced by reaction conditions like temperature and solvent. wikipedia.orgbyjus.com Lower temperatures generally favor the para-substituted product. byjus.com

A direct synthetic route to a closely related compound, (4-hydroxy-3,5-dimethylphenyl)(phenyl)methanone, has been demonstrated using the Fries rearrangement. nih.gov In this synthesis, 2,6-dimethylphenyl benzoate is treated with anhydrous aluminum chloride at elevated temperatures (150–170 °C). The reaction proceeds through the migration of the benzoyl group to the para position of the 2,6-dimethylphenol moiety, yielding the desired hydroxybenzophenone derivative after quenching with acid. nih.gov This pathway highlights the potential of the Fries rearrangement for the synthesis of this compound by employing a suitably substituted phenolic ester.

The general mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the ester, followed by the generation of an acylium carbocation which then undergoes electrophilic aromatic substitution on the activated phenol ring. wikipedia.orgbyjus.com

Table 1: Fries Rearrangement for the Synthesis of (4-Hydroxy-3,5-dimethyl-phenyl)phenyl-methanone

| Reactant | Catalyst | Temperature | Product |

|---|

Condensation reactions provide another viable route to bisphenolic compounds. The synthesis of bis(4-hydroxy-3,5-dimethylphenyl)methane, a structurally similar compound, is achieved through the acid-catalyzed condensation of 2,6-dimethylphenol (also known as 2,6-xylenol) with formaldehyde. wikipedia.org This reaction forms a methylene bridge between two molecules of 2,6-dimethylphenol.

While direct condensation with a ketone precursor to form the carbonyl bridge of this compound is less commonly documented for this specific structure, the general principle of phenol-ketone condensation is a cornerstone of bisphenol synthesis, such as in the production of Bisphenol A from phenol and acetone. Analogously, the reaction of 2,6-dimethylphenol with a suitable ketone precursor, such as phosgene or a phosgene equivalent, under appropriate catalytic conditions could theoretically yield the target methanone (B1245722). The reaction of phenols with ketones can be catalyzed by various acids. rsc.org

One-pot condensation reactions between ketones and aromatic alcohols have been shown to produce α,β-unsaturated carbonyl compounds in the presence of specific catalysts. researchgate.net While not a direct route to the target compound, this demonstrates the feasibility of ketone-phenol reactivity.

Synthesis of Key Intermediates and Related Bisphenols

The synthesis of the target compound can also be approached through the preparation of key intermediates, which are then coupled in subsequent steps.

The synthesis of 4-hydroxybenzophenone derivatives can be achieved through several methods. One common approach is the Friedel-Crafts acylation of a phenol with a benzoyl chloride in the presence of a Lewis acid catalyst. google.comgoogleapis.com For the synthesis of 3,5-dimethyl-4-hydroxybenzophenone, this would involve the acylation of 2,6-dimethylphenol with benzoyl chloride.

Alternatively, the Fries rearrangement of 2,6-dimethylphenyl benzoate, as described previously, directly yields (4-hydroxy-3,5-dimethylphenyl)(phenyl)methanone, which is a structural isomer of the target intermediate where the phenyl group is attached to the carbonyl. nih.gov

The synthesis of the necessary precursor, 4-hydroxy-3,5-dimethylbenzoyl chloride, can be envisioned starting from 3,5-dimethyl-4-hydroxybenzoic acid. The conversion of carboxylic acids to acyl chlorides is a standard transformation, often accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.comgoogle.com The synthesis of 3,5-dimethyl-4-hydroxybenzaldehyde, a related compound, can be achieved from 2,4,6-trimethylphenol through oxidation. chemicalbook.comresearchgate.net

Table 2: Synthetic Approaches to Hydroxybenzophenone Intermediates

| Reaction Type | Reactants | Product |

|---|---|---|

| Fries Rearrangement | 2,6-Dimethylphenyl benzoate | (4-Hydroxy-3,5-dimethyl-phenyl)phenyl-methanone |

| Friedel-Crafts Acylation | Phenol, Benzoyl Chloride | 4-Hydroxybenzophenone |

Bis(4-hydroxy-3,5-dimethylphenyl)methane, also known as Tetramethylbisphenol F (TMBPF), is a key related bisphenol. wikipedia.org It is synthesized by the acid-catalyzed condensation of 2,6-dimethylphenol with formaldehyde. wikipedia.orgresearchgate.net This reaction is typically carried out using sulfuric acid as a catalyst. wikipedia.org The resulting compound is a white to almost white crystalline powder. dakenchem.com

Derivatives of this compound are also of interest. For example, the polymerization of TMBPF with epichlorohydrin, catalyzed by an alkali, is used to form epoxy resins for coatings. wikipedia.orggoogle.com Another derivative, bis(3,5-dimethyl-4-amino phenyl)-4′-methoxy phenyl methane, has been synthesized and used in the preparation of polyimides. sci-hub.se The synthesis of bis(3,5-dichloro-4-hydroxyphenyl)methane has also been reported from the reduction of 3,5-dichloro-4-hydroxybenzoic acid. researchgate.netiiste.org

Table 3: Synthesis of Bis(4-hydroxy-3,5-dimethylphenyl)methane (TMBPF)

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

The phenolic hydroxyl groups in bisphenols are reactive sites that can be derivatized to create precursors for various polymers. Common derivatization strategies include acylation and alkylation. rhhz.netnih.gov These modifications can be used to introduce polymerizable groups or to alter the properties of the resulting polymers.

For instance, the hydroxyl groups can be converted to esters or ethers. rhhz.net In the context of polymer synthesis, bisphenols are key monomers for producing polycarbonates, polyesters, and epoxy resins. rsc.org The derivatization of the hydroxyl group is a crucial step in these polymerization processes. For example, in the synthesis of epoxy resins from TMBPF, the phenolic hydroxyl groups react with epichlorohydrin. google.com

Protecting the hydroxyl group is another important strategy in multi-step syntheses to prevent unwanted side reactions. ajchem-a.com For example, the hydroxyl group of 4-hydroxybenzophenone can be protected as a trimethylsilyl ether, which can be later removed to regenerate the hydroxyl group. google.com

These derivatization techniques are essential for incorporating bisphenolic structures into high-performance polymers, allowing for the tailoring of material properties such as thermal stability and mechanical strength. rsc.org

Advanced Synthetic Approaches and Catalytic Systems for Enhanced Efficiency

The contemporary synthesis of this compound is predominantly achieved through electrophilic aromatic substitution reactions, particularly the Friedel-Crafts acylation of 2,6-dimethylphenol. This approach involves the reaction of two equivalents of 2,6-dimethylphenol with a carbonyl-donating reagent in the presence of a catalyst. The efficiency and selectivity of this transformation are highly dependent on the choice of the acylating agent, the catalytic system, and the reaction conditions.

A key advancement in this area involves the use of Friedel-Crafts acylation to produce hydroxyaryl ketones with high regioselectivity. Research has demonstrated the effective synthesis of various ketone derivatives from 2,6-dimethylphenol by reacting it with different acyl chlorides. mdpi.comresearchgate.net This methodology can be extended to the synthesis of the symmetrical this compound by employing a suitable C1 electrophile that can react with two molecules of 2,6-dimethylphenol.

The general reaction mechanism proceeds via the formation of an acylium ion, which then attacks the electron-rich aromatic ring of 2,6-dimethylphenol. The hydroxyl group and the two methyl groups on the phenol ring direct the substitution to the para position, leading to the desired 4,4'-disubstituted product.

Catalytic Systems:

The choice of catalyst is crucial for driving the reaction efficiently. Lewis acids are the most common catalysts for Friedel-Crafts acylation. Advanced catalytic systems aim to improve upon traditional catalysts like aluminum chloride (AlCl₃) by offering better handling, recyclability, and milder reaction conditions.

Homogeneous Lewis Acid Catalysts: Strong Lewis acids such as aluminum chloride, ferric chloride, and boron trifluoride are effective but often required in stoichiometric amounts. Modern approaches may utilize more potent and selective catalysts like titanium tetrachloride or tin tetrachloride, which can sometimes be used in smaller quantities.

Heterogeneous Solid Acid Catalysts: To enhance catalyst recovery and simplify product purification, solid acid catalysts are increasingly employed. Zeolites, such as ZSM-5, and other solid superacids offer shape-selectivity that can favor the formation of the para-substituted product. wikipedia.org These catalysts are easily separated from the reaction mixture by filtration and can often be regenerated and reused, aligning with the principles of green chemistry.

Acylating Agents:

The selection of the carbonyl source is another critical parameter. While acyl chlorides are common, safer and more manageable alternatives are often sought.

Phosgene and its Equivalents: Phosgene (COCl₂) can theoretically act as a di-acylating agent to link two phenol molecules. However, due to its extreme toxicity, safer solid or liquid substitutes like triphosgene (bis(trichloromethyl) carbonate) or diphosgene are preferred. wikipedia.org These reagents decompose in situ to generate phosgene under controlled conditions, minimizing handling risks.

Oxalyl Chloride: In some Friedel-Crafts reactions, oxalyl chloride ((COCl)₂) is used. It can decompose to provide a source of the carbonyl group.

Oxidative Carbonylation: An advanced and greener approach involves the direct carbonylation of phenols using carbon monoxide in the presence of an oxidant and a suitable transition metal catalyst, often based on palladium. wikipedia.org This method avoids the use of halogenated acylating agents altogether.

Research Findings on a Related Synthesis:

A study focused on the synthesis of precursors for poly(2,6-dimethyl-1,4-phenylene oxide)s detailed the Friedel-Crafts acylation of 2,6-dimethylphenol with various acyl chlorides to produce ketone derivatives. mdpi.comresearchgate.net This work highlights the successful application of this reaction type for creating C-C bonds at the para position of 2,6-dimethylphenol with high efficiency. While the study did not report the synthesis of the specific title compound, the methodology is directly applicable. The key findings that can be extrapolated are summarized in the table below.

Table 1: Illustrative Reaction Parameters for Friedel-Crafts Acylation of 2,6-Dimethylphenol

| Parameter | Details | Rationale for Enhanced Efficiency |

| Precursor | 2,6-Dimethylphenol | Electron-rich aromatic compound, activated towards electrophilic substitution. |

| Acylating Agent | Phosgene equivalent (e.g., Triphosgene) | Provides the central carbonyl group to link two phenol units. Safer to handle than gaseous phosgene. |

| Catalyst | Lewis Acids (e.g., AlCl₃, TiCl₄) or Solid Acids (e.g., Zeolites) | Generates the reactive electrophile (acylium ion). Solid acids offer easier separation and recyclability. |

| Solvent | Non-polar organic solvents (e.g., Dichloromethane, Carbon disulfide) | Solubilizes reactants and facilitates the reaction while being relatively inert under reaction conditions. |

| Temperature | 0 °C to room temperature | Lower temperatures can enhance the selectivity for the para-substituted product over the ortho-isomer. |

By optimizing these parameters, the synthesis of this compound can be achieved with high yield and selectivity, representing an efficient application of advanced catalytic systems in organic synthesis.

Molecular Structure, Conformational Analysis, and Intermolecular Interactions

Crystallographic Investigations and Solid-State Architecture

Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the molecular structure of a compound in its crystalline form. While a dedicated study on Bis(4-hydroxy-3,5-dimethylphenyl)methanone is not found, research on the closely related derivative, (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone, provides significant understanding.

The crystal structure of this derivative has been determined, revealing key details about its solid-state architecture. The analysis of this analogue helps in postulating the likely structural features of this compound. For instance, the crystal system, unit cell dimensions, and space group of the derivative provide a foundational understanding of how such molecules pack in a crystal lattice.

Below is a data table summarizing the crystallographic information for (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone.

| Crystal Data | |

| Empirical Formula | C₁₅H₁₄O₂ |

| Formula Weight | 226.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.7741 (13) |

| b (Å) | 15.198 (4) |

| c (Å) | 17.274 (5) |

| β (°) | 95.275 (12) |

| Volume (ų) | 1248.0 (6) |

| Z | 4 |

This data is for the derivative (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone and is presented as a reference.

In the case of (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone, the dihedral angle between the two benzene (B151609) rings is reported to be 61.27(8)°. psu.edu This significant twist from planarity is a common feature in many benzophenone (B1666685) derivatives and is influenced by the steric hindrance between the ortho substituents on the phenyl rings and the carbonyl group. It is highly probable that this compound also adopts a non-planar conformation with a substantial dihedral angle between its two 4-hydroxy-3,5-dimethylphenyl rings to minimize steric strain. The study of various substituted benzophenones has shown that ring twists can vary significantly, impacting the crystal packing. researchgate.net

Hydrogen Bonding Networks and Supramolecular Chemistry

The presence of hydroxyl groups in this compound suggests a strong potential for the formation of hydrogen bonds, which are key directional interactions in building complex supramolecular architectures.

In the solid state, molecules of (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone are linked by intermolecular O—H···O and weak C—H···O hydrogen bonds. psu.edu The strong O—H···O hydrogen bonds involve the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule. The weaker C—H···O interactions also contribute to the stability of the crystal structure. These interactions lead to the formation of one-dimensional chains that extend along a specific crystallographic axis. psu.edu It is reasonable to expect that this compound, with its two hydroxyl groups, would form even more extensive and potentially more complex hydrogen-bonded networks.

The ability of a compound to form inclusion complexes, where it acts as a "host" to trap "guest" molecules within its crystal lattice, is a fascinating aspect of supramolecular chemistry. Benzophenone and its derivatives have been noted for their potential to form such inclusion compounds. psu.edu The formation of voids or channels within the crystal structure, often facilitated by the specific packing of the propeller-shaped benzophenone molecules, allows for the entrapment of guest molecules. While specific studies detailing the host-guest chemistry of this compound are not prominent, the general behavior of related compounds suggests this is a plausible area for future investigation.

The presence of ionizable groups or the formation of salts can introduce counterions that significantly influence the supramolecular assembly and crystal packing of a compound. In the case of this compound, which is a neutral molecule, the direct influence of counterions is not applicable unless it is deprotonated to form a phenolate (B1203915) salt. In such a scenario, the nature of the counterion (e.g., its size, charge, and coordination preferences) would play a critical role in dictating the resulting supramolecular architecture through electrostatic interactions and coordination bonds, potentially leading to different packing motifs and network structures.

Spectroscopic Characterization for Mechanistic and Structural Insights

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of Bis(4-hydroxy-3,5-dimethylphenyl)methanone, offering precise information on its atomic arrangement and dynamic behavior.

Elucidation of Molecular Structure and Isomeric Forms

Both ¹H and ¹³C NMR spectroscopy are instrumental in confirming the molecular structure of this compound. The symmetry of the molecule simplifies its spectra, leading to a distinct set of signals that correspond to the unique chemical environments of the hydrogen and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. The protons of the methyl groups (–CH₃) typically appear as a sharp singlet in the upfield region of the spectrum. The aromatic protons on the phenyl rings produce signals in the downfield aromatic region, and the hydroxyl (–OH) protons give a signal whose chemical shift can be dependent on solvent and concentration. The integration of these signals confirms the ratio of the different types of protons, consistent with the proposed structure. mdpi.com

¹³C NMR Spectroscopy: The carbon NMR spectrum gives further structural confirmation. researchgate.net Key signals include those for the methyl carbons, the various aromatic carbons, and a distinct downfield signal for the carbonyl carbon (C=O) of the methanone (B1245722) group, typically appearing in the 190-220 ppm range. researchgate.net The number of unique carbon signals reflects the molecule's symmetry. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be used for complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecular framework. bas.bg

| Atom Type | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) | Description |

|---|---|---|---|

| Methyl (-CH₃) | ~2.2 | ~20 | Protons and carbons of the four methyl groups on the phenyl rings. |

| Aromatic (C-H) | ~7.0 - 7.5 | ~128 - 135 | Protons and carbons of the aromatic rings. |

| Aromatic (C-OH) | - | ~155 - 160 | Aromatic carbons bonded to the hydroxyl group. |

| Aromatic (C-C=O) | - | ~130 - 140 | Aromatic carbons adjacent to the carbonyl group. |

| Hydroxyl (-OH) | Variable (e.g., ~5.0-8.0) | - | Protons of the hydroxyl groups; shift is sensitive to solvent and H-bonding. |

| Carbonyl (C=O) | - | ~195 | Carbon of the central ketone group. |

Application in Reaction Monitoring and Kinetic Studies

NMR spectroscopy is a powerful tool for monitoring the progress of reactions involving this compound, such as its synthesis or its use as a monomer in polymerization. By acquiring spectra at regular intervals, the consumption of reactants and the formation of products can be quantified in real-time. uni-mainz.de

For instance, in polymerization reactions where this compound acts as a monomer, ¹H NMR can track the disappearance of its specific monomeric signals and the appearance of new signals corresponding to the polymer structure. uni-mainz.de This allows for the determination of reaction kinetics, including reaction rates and monomer conversion over time. Such kinetic studies are vital for optimizing reaction conditions and understanding the polymerization mechanism. nih.govacs.org The ability to simultaneously observe multiple species makes NMR particularly valuable for studying complex reaction mixtures and identifying potential intermediates or side products. nih.gov

Vibrational Spectroscopy: Infrared (IR) Studies

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic "fingerprint" that is highly useful for identifying functional groups and studying intermolecular interactions.

Identification of Functional Groups and Hydrogen Bonding Signatures

The IR spectrum of this compound displays several key absorption bands that confirm its molecular structure.

O–H Stretching: A prominent broad band is typically observed in the region of 3200-3600 cm⁻¹. This band is characteristic of the hydroxyl (–OH) group and its broadness is a direct indication of hydrogen bonding between molecules. researchgate.net

C–H Stretching: Aromatic C–H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C–H stretching from the methyl groups is observed just below 3000 cm⁻¹. researchgate.net

C=O Stretching: A strong, sharp absorption peak characteristic of the ketone carbonyl (C=O) group is found in the range of 1630-1660 cm⁻¹. researchgate.netresearchgate.net The exact position can be influenced by the electronic effects of the aromatic rings.

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region. youtube.com

O–H Bending and C–O Stretching: These vibrations are typically found in the fingerprint region of the spectrum (below 1400 cm⁻¹) and can provide further confirmation of the hydroxyl group's presence.

The study of the O–H stretching band at different concentrations or in different solvents can provide detailed information about the nature and strength of intermolecular and intramolecular hydrogen bonding. researchgate.netrsc.org

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3600-3200 (broad) | O-H Stretch | Hydroxyl (-OH) |

| 3100-3000 | C-H Stretch | Aromatic |

| 3000-2850 | C-H Stretch | Methyl (-CH₃) |

| 1660-1630 (strong) | C=O Stretch | Ketone |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1400-1200 | O-H Bend / C-O Stretch | Phenolic |

Monitoring of Polymerization and Cross-linking Processes

FTIR spectroscopy is an effective technique for monitoring chemical changes during polymerization and cross-linking reactions where this compound is a precursor. researchgate.net For example, in the synthesis of polyetherketones, the reaction of the phenolic –OH groups can be followed by observing the decrease in the intensity of the broad O–H stretching band. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the spectrum is dominated by absorptions due to π → π* transitions within the aromatic system and n → π* transitions associated with the carbonyl group. nih.govacs.org

The primary absorption bands are typically found in the UV region. The intense bands at shorter wavelengths (around 250-300 nm) are generally assigned to π → π* transitions of the substituted benzene (B151609) rings. A less intense, longer-wavelength absorption, which may appear as a shoulder on the main peak, can be attributed to the n → π* transition of the carbonyl group's non-bonding electrons. nih.gov

The exact position and intensity of these absorption maxima can be influenced by the solvent polarity, as different solvents can stabilize the ground and excited states to varying degrees (solvatochromism). nih.gov The photophysical properties of this compound are of interest for applications where UV absorption is critical, such as in UV stabilizers for polymers. Detailed studies may involve fluorescence and transient absorption measurements to explore the relaxation pathways of the molecule after electronic excitation. rsc.org

An article focusing on the computational chemistry and theoretical modeling of this compound cannot be generated at this time. Extensive searches for specific research findings related to the Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations of this particular compound did not yield the detailed, scholarly data required to populate the requested sections and subsections.

The available information is limited to general chemical properties and vendor listings, which are outside the scope of the requested scientific article and explicitly excluded by the source constraints. Without access to specific studies on its molecular geometry, electronic structure, reaction mechanisms, hydrogen bonding, conformational flexibility, and intermolecular interactions, it is not possible to create a thorough, informative, and scientifically accurate article that adheres to the provided outline and includes detailed research findings and data tables.

Computational Chemistry and Theoretical Modeling

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By quantifying how changes in molecular features affect a compound's efficacy, QSAR models serve as a valuable predictive tool in the rational design of new, more potent, and selective derivatives. nih.gov For a molecule like Bis(4-hydroxy-3,5-dimethylphenyl)methanone, which belongs to the broader classes of benzophenones and bisphenols, QSAR studies can provide crucial insights for designing analogs with enhanced biological or desired physicochemical properties.

The fundamental principle of QSAR lies in correlating molecular descriptors with a measured biological response. nih.gov These descriptors are numerical values that encode different aspects of a molecule's structure, such as:

Electronic Properties: These describe the distribution of electrons in a molecule and include parameters like dipole moment, partial atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). sapub.org For instance, the electron affinity and dipole moment have been shown to be significant in governing the antimalarial activity of benzophenone (B1666685) derivatives. nih.gov

Hydrophobic Properties: Often represented by the logarithm of the partition coefficient (log P), hydrophobicity is a critical factor in how a molecule interacts with biological membranes and protein binding sites. nih.gov

Steric Properties: These descriptors relate to the three-dimensional size and shape of the molecule, such as molecular volume, surface area, and specific conformational arrangements.

In the context of designing derivatives of this compound, a QSAR study would typically involve the synthesis of a library of related compounds with systematic variations in their structure. These variations could include altering the substituents on the phenyl rings or modifying the central carbonyl group. The biological activity of each derivative would then be determined through experimental assays.

Once the activity data is collected, a QSAR model is developed using statistical methods like Multiple Linear Regression (MLR) or more advanced techniques like Comparative Molecular Field Analysis (CoMFA). nih.govsciopen.com CoMFA, for example, generates 3D contour maps that highlight regions around the molecule where modifications are likely to increase or decrease activity. sciopen.com For example, a CoMFA model might indicate that a bulky, electron-donating group at a specific position on the phenyl ring would be beneficial for activity, while an electron-withdrawing group at another position would be detrimental.

A hypothetical QSAR study on derivatives of this compound could explore the impact of various substituents on a particular biological endpoint, such as antioxidant capacity or enzyme inhibition. The findings of such a study could be summarized in a data table, illustrating the relationship between structural modifications and observed activity.

Table 1: Hypothetical QSAR Data for this compound Derivatives

| Derivative | Substituent (R) | LogP | Electronic Parameter (e.g., Hammett Constant) | Steric Parameter (e.g., Molar Refractivity) | Predicted Activity | Observed Activity |

| 1 | -H (Parent Compound) | 4.5 | 0.00 | 1.03 | 5.2 | 5.1 |

| 2 | -Cl | 5.2 | 0.23 | 6.03 | 5.8 | 5.7 |

| 3 | -OCH3 | 4.3 | -0.27 | 7.87 | 4.9 | 5.0 |

| 4 | -NO2 | 4.4 | 0.78 | 7.36 | 6.5 | 6.3 |

| 5 | -CH3 | 5.0 | -0.17 | 5.65 | 5.4 | 5.5 |

This table illustrates how different substituents (R) on the phenyl rings could influence the physicochemical properties and, consequently, the biological activity of the derivatives. The model, once validated, can then be used to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing and accelerating the discovery of new and improved derivatives. researchgate.net

The design of novel benzophenone derivatives has been successfully guided by QSAR for various applications. For instance, in the development of anti-inflammatory agents, molecular docking and QSAR have been used to design thiazole-containing benzophenone derivatives that show potent inhibition of cyclooxygenase (COX) isoenzymes. mdpi.com Similarly, QSAR models have been instrumental in identifying key structural features for the antimalarial activity of benzophenones, leading to the successful prediction of more active compounds. nih.gov Studies on other bisphenols have also utilized 3D-QSAR to understand the structural requirements for their interaction with biological targets, such as steroidogenic enzymes. nih.gov

By leveraging the principles demonstrated in studies of related compound classes, QSAR provides a rational and efficient framework for the design and optimization of this compound derivatives for a wide range of potential applications.

Mechanistic Organic Chemistry and Reactivity Studies

Radical Scavenging Mechanisms

The efficacy of Bis(4-hydroxy-3,5-dimethylphenyl)methanone as a stabilizer, particularly in polymeric systems, is rooted in its ability to function as a radical scavenger. This activity is characteristic of the hindered phenolic antioxidant class, to which this compound belongs. The core mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, thereby terminating the degradation chain reactions that occur during oxidation.

This compound functions as a primary antioxidant, a class of stabilizers that are known as "chain-breaking" antioxidants. Its chemical structure is key to this function. The molecule possesses two phenolic hydroxyl (-OH) groups, which are the active sites for radical scavenging. These hydroxyl groups are "hindered" by the presence of two adjacent methyl (-CH₃) groups on each phenyl ring.

This steric hindrance, provided by the methyl groups at the ortho positions relative to the hydroxyl group, plays a crucial role. While the hydroxyl group can readily donate its labile hydrogen atom to a free radical (R•) or a peroxy radical (ROO•), the resulting phenoxy radical is sterically shielded. This shielding makes the phenoxy radical relatively stable and less likely to initiate new oxidation reactions, effectively breaking the auto-oxidation cycle of the polymer. Primary antioxidants like hindered phenols are essential for preserving the molecular structure and integrity of polymers, thereby extending their service life. nih.govscialert.net The general mechanism of action for a hindered phenolic antioxidant (ArOH) can be summarized by the following reactions:

Initiation: Polymer (RH) → R• (under stress like heat or UV light)

Propagation:

R• + O₂ → ROO•

ROO• + RH → ROOH + R•

Termination (by Hindered Phenol):

ROO• + ArOH → ROOH + ArO•

R• + ArOH → RH + ArO•

The stabilized phenoxy radical (ArO•) can then undergo further reactions to form non-radical products or react with another radical to terminate another chain. The presence of bulky alkyl groups on the phenolic ring is a defining feature of these types of antioxidants. nih.govsigmaaldrich.com

Table 1: Structural Features of this compound and Their Antioxidant Function

| Structural Feature | Role in Antioxidant Mechanism |

| Phenolic Hydroxyl (-OH) Group | Acts as a hydrogen donor to neutralize free radicals (e.g., peroxy radicals). This is the primary active site. |

| Methyl (-CH₃) Groups (ortho to -OH) | Provide steric hindrance, which stabilizes the resulting phenoxy radical after hydrogen donation, preventing it from initiating further oxidation. |

| Benzophenone (B1666685) Backbone | The conjugated system can contribute to the delocalization and stabilization of the phenoxy radical. |

The primary role of this compound in polymer stabilization is to interrupt the propagation stage of autoxidation, which is driven by peroxy radicals (ROO•). Once formed, peroxy radicals can abstract a hydrogen atom from a polymer chain, creating a new alkyl radical and a hydroperoxide (ROOH), thus continuing the degradation cycle. nih.gov

This compound inhibits this process by providing a more readily abstractable hydrogen atom compared to those on the polymer backbone. The antioxidant donates its phenolic hydrogen to the peroxy radical, converting it into a more stable hydroperoxide and generating a resonance-stabilized phenoxy radical. nih.govdoaj.org This reaction is significantly faster than the reaction of the peroxy radical with the polymer, effectively stopping the chain reaction.

The general reaction is: ROO• (Peroxy radical) + ArOH (Hindered Phenol) → ROOH (Hydroperoxide) + ArO• (Phenoxy radical)

The resulting phenoxy radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring and the carbonyl group. The ortho-methyl groups further enhance this stability through steric hindrance, preventing the radical from easily participating in chain-transfer reactions. doaj.org This efficient scavenging of peroxy radicals is the fundamental mechanism by which this hindered phenolic antioxidant protects polymers from oxidative degradation.

Polymer Degradation and Stabilization Chemistry

This compound, a member of the hindered phenol class of antioxidants, plays a crucial role in the stabilization of polymeric materials by mitigating degradation pathways initiated by light and free radicals. Its specific molecular structure, featuring methyl groups in the ortho positions relative to the hydroxyl groups, is central to its stabilizing efficacy.

Prevention of Light-Induced Polymer Degradation Pathways

Hindered phenolic antioxidants are primary stabilizers that protect polymers from degradation reactions initiated by heat, light, and oxidation. The mechanism for preventing light-induced degradation, or photo-oxidation, involves the termination of radical chain reactions. When polymers are exposed to UV radiation, photoinitiators (either impurities or polymer structural abnormalities) absorb energy and generate highly reactive free radicals. These radicals can then react with oxygen to form peroxy radicals (ROO•), which propagate a chain reaction leading to the cleavage of polymer chains and a loss of mechanical properties.

This compound interrupts this cycle by acting as a hydrogen donor. The hydroxyl group on each phenyl ring can donate its hydrogen atom to the reactive peroxy radicals, effectively neutralizing them. This process forms a hydroperoxide and a stable phenoxy radical. The steric hindrance provided by the two ortho-methyl groups on the phenyl ring is critical; it ensures the resulting phenoxy radical is sufficiently unreactive, preventing it from initiating new degradation chains. While the primary role of hindered phenols is radical scavenging, the benzophenone core structure of this compound may also contribute to UV absorption, although this is not its main stabilizing function in this context.

Detailed Study of Interaction with Free Radicals in Polymeric Systems

The principal function of this compound as a polymer stabilizer is its ability to scavenge and neutralize free radicals. Oxidation in polymers proceeds through a free-radical chain mechanism, and hindered phenols are highly effective chain terminators. The process can be summarized in the following steps:

Initiation : Polymer radicals (P•) are formed due to exposure to energy sources like heat or UV light.

Propagation : These radicals react with oxygen to form polymer peroxy radicals (POO•), which then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (POOH) and a new polymer radical. This cycle repeats, causing widespread degradation.

Termination : this compound (ArOH) intervenes in the propagation step. It donates a hydrogen atom from its phenolic hydroxyl group to the polymer peroxy radical, terminating the chain reaction.

POO• + ArOH → POOH + ArO•

The resulting phenoxy radical (ArO•) is significantly stabilized. This stability arises from two key features of the molecule:

Resonance Delocalization : The unpaired electron can be delocalized over the aromatic ring.

Steric Hindrance : The bulky methyl groups at the ortho positions (3 and 5) physically shield the radical oxygen atom, preventing it from reacting with other molecules and initiating new oxidation chains.

Hydroxymethylation Reactions and Mechanistic Analysis

Hydroxymethylation is a fundamental reaction in organic chemistry involving the addition of a hydroxymethyl group (-CH₂OH) to a substrate. In the context of phenols, this reaction is a key step in the synthesis of various industrial chemicals and polymers, including phenolic resins. The phenolic rings in this compound are structurally similar to 2,6-dimethylphenol (2,6-xylenol), a compound for which hydroxymethylation is well-documented.

The reaction typically proceeds by reacting a phenol with formaldehyde in the presence of a base catalyst (e.g., sodium hydroxide). The mechanism is an electrophilic aromatic substitution:

Phenoxide Formation : The base deprotonates the phenolic hydroxyl group, forming a highly nucleophilic phenoxide ion.

Nucleophilic Attack : The electron-rich aromatic ring of the phenoxide attacks the electrophilic carbon atom of formaldehyde. For phenols with unsubstituted ortho and para positions, the attack occurs preferentially at these sites due to activation by the phenoxide group.

Protonation : The resulting intermediate is protonated during workup to yield the hydroxymethylated phenol.

In a process to synthesize 2,6-xylenol, a related compound, 4-tertiary-butylphenol is reacted with formaldehyde in an alkaline aqueous solution to introduce hydroxymethyl groups at the two ortho positions. google.com This forms 4-tert.-butyl-2,6-dihydroxymethylphenol, which is subsequently reduced. google.com This reaction demonstrates the high reactivity of the ortho positions on a phenoxide ring towards formaldehyde. A similar reaction with o-cresol and formaldehyde in the presence of sodium hydroxide yields 2,6-bis(hydroxymethyl)-4-methylphenol. prepchem.com

Decomposition Mechanisms of Related Pentazole Derivatives

While this compound itself is a stable antioxidant, the structurally related compound 3,5-dimethyl-4-hydroxyphenylpentazole (DHPP) has been studied for its thermal decomposition, providing insight into the reactivity of complex nitrogen-containing aromatic systems. DHPP is of interest as a precursor for generating the cyclopentazolate (cyclo-N₅⁻) anion. researchgate.net

The thermal decomposition of DHPP is a multi-step process. The initial and most rapid step is the cleavage of the five-membered pentazole ring, which decomposes via a first-order reaction to release molecular nitrogen (N₂) and form the corresponding aryl azide. researchgate.net

Step 1: N₂ Extrusion 3,5-dimethyl-4-hydroxyphenylpentazole → 3,5-dimethyl-4-hydroxyphenylazide (DHPA) + N₂

Studies using UV-visible spectroscopy have tracked this decomposition. The characteristic absorption peak for the pentazole ring at 284-285 nm diminishes over time, corresponding with the formation of the azide. researchgate.netenergetic-materials.org.cn The stability of DHPP is highly temperature-dependent; in a methanol solution, it is reportedly stable at a critical temperature of -20 °C. researchgate.net As the temperature increases, the rate of decomposition accelerates significantly. researchgate.net

Following the initial formation of the azide, subsequent, slower decomposition steps occur, leading to other products. The main secondary decomposition products have been identified as 2,6-dimethylbenzoquinone (DBQ) and 4-(4-hydroxy-3,5-dimethylphenyl)imino-2,6-dimethylcyclohexa-2,5-dienone (IDCD) . researchgate.net

The table below summarizes the key aspects of the thermal decomposition of DHPP.

| Parameter | Observation | Reference |

|---|---|---|

| Initial Decomposition Temperature | -14 °C | energetic-materials.org.cn |

| Stable Critical Temperature (in Methanol) | -20 °C | researchgate.net |

| Initial Decomposition Reaction | Pentazole Ring → Aryl Azide + N₂ | researchgate.net |

| Primary Decomposition Product | 3,5-dimethyl-4-hydroxyphenylazide (DHPA) | researchgate.net |

| Secondary Decomposition Products | 2,6-dimethylbenzoquinone (DBQ), 4-(4-hydroxy-3,5-dimethylphenyl)imino-2,6-dimethylcyclohexa-2,5-dienone (IDCD) | researchgate.net |

| UV-Vis Peak (Pentazole) | 284-285 nm | researchgate.netenergetic-materials.org.cn |

| UV-Vis Peak (Azide) | 258 nm | energetic-materials.org.cn |

Theoretical calculations suggest that the para-hydroxyl and meta-methyl groups on the phenyl ring enhance the stability of the pentazole ring by improving delocalization. researchgate.net This highlights the influence of substituent groups on the decomposition kinetics of such high-nitrogen systems.

Emerging Research Areas and Future Directions

Development of Novel Derivatized Compounds for Targeted Applications

The functional groups of Bis(4-hydroxy-3,5-dimethylphenyl)methanone serve as versatile handles for the synthesis of a wide array of derivatives. Research into analogous structures suggests that modification of the hydroxyl and phenyl groups can lead to compounds with tailored properties for specific applications.

One promising avenue of exploration is the synthesis of Schiff base derivatives. The reaction of the carbonyl group with primary amines can yield Schiff bases, which are known for their diverse biological activities and as ligands in coordination chemistry. For instance, the synthesis of Schiff bases from related benzophenone (B1666685) derivatives has been reported, indicating the feasibility of this approach. researchgate.net

Furthermore, the phenolic hydroxyl groups can be functionalized to create ethers, esters, and other derivatives. These modifications can alter the compound's solubility, electronic properties, and ability to coordinate with metal ions. Research on similar bis-phenolic compounds has shown that such derivatization can lead to the development of new polymers and materials with enhanced thermal stability and specific mechanical properties. For example, polyimides have been synthesized from a structurally related diamine, bis(3,5-dimethyl-4-aminophenyl)-4'-methoxyphenyl methane, demonstrating the potential for creating high-performance polymers. researchgate.net

The exploration of derivatization is expected to yield compounds with applications in fields such as:

Polymer Chemistry: As a monomer or cross-linking agent for the development of high-performance polymers like polycarbonates, polyesters, and epoxy resins.

Medicinal Chemistry: As a precursor for the synthesis of novel bioactive molecules. The benzophenone scaffold is present in various compounds with reported biological activities.

Materials Science: For the creation of novel dyes, indicators, and photosensitive materials. The synthesis of bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes as precursors for three-state indicators highlights this potential. epa.gov

| Potential Derivative Class | Functional Group Targeted | Potential Applications |

| Schiff Bases | Carbonyl Group | Catalysis, Biologically Active Compounds |

| Polyesters/Polycarbonates | Hydroxyl Groups | High-Performance Plastics |

| Ethers | Hydroxyl Groups | Modified Solubility and Reactivity |

| Metal Complexes | Hydroxyl and Carbonyl Groups | Catalysis, Sensing |

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly integral to chemical synthesis, aiming to reduce the environmental impact of chemical processes. The synthesis of this compound and its derivatives presents several opportunities for the application of greener methodologies.

Traditional synthetic routes for benzophenones can involve harsh reagents and solvents. Future research will likely focus on developing more environmentally benign synthetic pathways. This could include:

Catalytic Methods: Employing reusable solid acid or base catalysts to replace stoichiometric and often corrosive catalysts.

Alternative Solvents: Utilizing greener solvents such as water, supercritical fluids, or ionic liquids to minimize the use of volatile organic compounds.

Energy Efficiency: Exploring microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption. A study on the synthesis of a bis-tetronic acid derivative successfully employed microwave irradiation and a natural deep eutectic solvent (NADES) to achieve a significant reduction in reaction time and an increase in yield, showcasing a green approach that could be adapted for the synthesis of this compound. mdpi.com

The application of this compound could also be approached from a green chemistry perspective, for example, by designing it into materials that are recyclable or biodegradable.

| Green Chemistry Principle | Application in Synthesis/Application | Potential Benefit |

| Use of Catalysis | Replacement of stoichiometric reagents | Reduced waste, easier purification |

| Benign Solvents | Use of water, ionic liquids, or NADES | Reduced environmental and health impact |

| Energy Efficiency | Microwave or ultrasonic irradiation | Faster reactions, lower energy consumption |

| Design for Degradation | Incorporation of biodegradable linkages | Reduced persistence in the environment |

Advanced In-situ Characterization Techniques for Monitoring Chemical Processes in Materials

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for optimizing processes and controlling the properties of the final materials. Advanced in-situ characterization techniques, which allow for real-time monitoring of chemical and physical changes, are invaluable tools in this regard.

When this compound is used as a monomer in polymerization reactions, techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide detailed information on the rate of monomer consumption and the formation of new chemical bonds. For example, the curing of polyimide resins derived from a similar monomer has been studied using FT-IR and thermogravimetric analysis (TGA) to understand the imidization and cross-linking processes. researchgate.net

For applications in materials science, techniques like in-situ X-ray diffraction (XRD) and differential scanning calorimetry (DSC) can monitor changes in crystallinity and thermal properties as the material is being processed or subjected to external stimuli. These insights are critical for developing materials with desired performance characteristics.

| In-situ Technique | Information Gained | Relevance to this compound |

| FTIR/Raman Spectroscopy | Real-time tracking of functional group changes | Monitoring polymerization and curing reactions |

| NMR Spectroscopy | Elucidation of reaction mechanisms and kinetics | Understanding derivative synthesis pathways |

| X-ray Diffraction (XRD) | Monitoring of crystalline structure evolution | Characterizing phase transitions in materials |

| Differential Scanning Calorimetry (DSC) | Real-time analysis of thermal transitions | Determining processing parameters for polymers |

Theoretical Predictions for Rational Design of New Materials with Tailored Performance

Computational chemistry and molecular modeling have become indispensable tools for the rational design of new materials. By predicting the properties of molecules and materials before they are synthesized, these methods can significantly accelerate the research and development process.

For this compound and its potential derivatives, theoretical methods such as Density Functional Theory (DFT) can be used to predict a wide range of properties, including:

Molecular Geometry and Electronic Structure: Understanding the three-dimensional shape and the distribution of electrons is fundamental to predicting reactivity and intermolecular interactions.

Spectroscopic Properties: Calculation of NMR, IR, and UV-Vis spectra can aid in the identification and characterization of newly synthesized compounds.

Reaction Mechanisms: Computational modeling can elucidate the transition states and energy barriers of chemical reactions, providing insights into reaction kinetics and selectivity.

Material Properties: For polymers and other materials derived from this compound, theoretical models can predict mechanical, thermal, and electronic properties.

Studies on related Schiff base compounds have demonstrated the utility of DFT and Time-Dependent DFT (TD-DFT) in reproducing experimental data and predicting electronic absorption spectra and non-linear optical properties. researchgate.net Applying these computational tools to this compound would enable a more targeted and efficient approach to designing novel materials with specific, tailored performance characteristics.

| Theoretical Method | Predicted Property | Impact on Material Design |

| Density Functional Theory (DFT) | Molecular structure, electronic properties, reactivity | Rational design of new derivatives with desired features |

| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra | Prediction of optical and photophysical properties |

| Molecular Dynamics (MD) | Polymer chain conformation, material morphology | Understanding and predicting bulk material properties |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-ligand interactions | Design of bioactive compounds for medicinal applications |

Q & A

Basic: What experimental protocols are recommended for synthesizing Bis(4-hydroxy-3,5-dimethylphenyl)methanone with high purity?

Methodological Answer:

Synthesis typically involves Friedel-Crafts acylation or demethylation of methoxy precursors. For example, boron tribromide (BBr₃) can demethylate methoxy groups in related compounds to yield phenolic derivatives . Key steps include:

- Reaction Optimization : Use anhydrous conditions and inert atmosphere to prevent side reactions.

- Purification : Column chromatography (silica gel, petroleum ether:ethyl acetate = 3:1) effectively isolates the product.

- Yield Improvement : Monitor reaction progress via TLC and adjust stoichiometry (e.g., excess BBr₃ for complete demethylation).

- Validation : Confirm purity via HPLC (>97%) and mass spectrometry (HRMS) .

Basic: How should researchers characterize the crystallographic structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (XRD) is critical:

- Crystallization : Grow colorless monoclinic crystals (space group P2₁/c) from ethanol/water mixtures .

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) at 293 K. Collect reflections (θ = 1.8–25.3°) with a Bruker D8 VENTURE diffractometer .

- Structure Refinement : Employ SHELXL for small-molecule refinement. Validate with R₁ < 0.05 and wR₂ < 0.15 .

- Key Parameters : Report unit cell dimensions (e.g., a = 4.7741 Å, b = 15.198 Å, c = 17.274 Å) and hydrogen-bonding networks .

Advanced: What computational strategies are used to study this compound's interaction with cytochrome P450 enzymes?

Methodological Answer:

Molecular docking and dynamics simulations are employed:

- Template Selection : Use CYP2C19 crystal structures (PDB: 4GQS) bound to the compound as a template .

- Docking Validation : Ensure RMSD < 2 Å between docked and crystallographic poses using CDOCKER or AutoDock .

- Binding Affinity Analysis : Calculate free energy changes (ΔG) via MM-PBSA. Cross-validate with mutagenesis data (e.g., mutations at SRS regions) .

- Contradiction Resolution : If experimental IC₅₀ values conflict with docking scores, re-evaluate protonation states or solvation effects .

Advanced: How can researchers address challenges in solving the crystal structure of this compound?

Methodological Answer:

Common issues include twinning and weak diffraction:

- Twinning Detection : Use PLATON to analyze intensity statistics. Apply twin refinement in SHELXL for overlapping lattices .

- Data Quality : Optimize crystal size (0.3 × 0.25 × 0.2 mm) and reduce mosaicity via slow cooling .

- Phase Problem : For heavy atom-free structures, utilize SHELXD/SHELXE for direct methods or charge-flipping .

Advanced: What methodologies assess the stability of this compound under varying pH and temperature?

Methodological Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min under N₂. Monitor decomposition onset (>200°C) .

- pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24 hrs. Quantify degradation via LC-MS and identify byproducts (e.g., quinone derivatives) .

- Light Sensitivity : Expose to UV (254 nm) and track photodegradation kinetics using UV-Vis spectroscopy .

Advanced: How can regioselectivity be controlled during derivatization of this compound?

Methodological Answer:

- Protecting Groups : Temporarily block phenolic -OH with acetyl or tert-butyldimethylsilyl (TBS) groups to direct electrophilic substitution .

- Catalytic Strategies : Use Lewis acids (e.g., AlCl₃) to favor para-substitution in Friedel-Crafts reactions .

- Monitoring : Track regioselectivity via in situ FTIR or ¹H NMR (e.g., aromatic proton shifts) .

Data Contradiction: How to resolve discrepancies between experimental and computational binding affinity results?

Methodological Answer:

- Revisit Force Fields : Validate CHARMM or AMBER parameters for phenolic groups .

- Solvent Effects : Include explicit water molecules in simulations to account for hydrogen bonding .

- Experimental Replication : Re-measure IC₅₀ using isothermal titration calorimetry (ITC) for direct ΔH comparison .

Tables for Key Data

Table 1: Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁/c | |

| Unit cell (Å) | a = 4.7741, b = 15.198, c = 17.274 | |

| β (°) | 95.275 | |

| V (ų) | 1248.0 |

Table 2: Synthesis and Characterization

| Step | Method/Instrument | Reference |

|---|---|---|

| Demethylation | BBr₃ in CH₂Cl₂, 0°C → RT | |

| Purification | Column chromatography | |

| HRMS Validation | MALDI/DHB, m/z 372.0761 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.